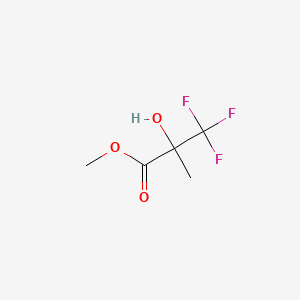

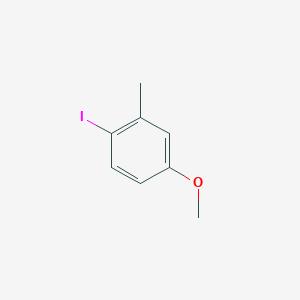

Methyl 2-(4-(methylsulfonyl)phenyl)acetate

概要

説明

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is an ester that belongs to the class of sulfones and has a molecular weight of 264.33 g/mol.

科学的研究の応用

Application in Medicinal Chemistry

Scientific Field

Medicinal Chemistry

Summary of Application

This compound is utilized in the design and synthesis of new benzimidazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors. These inhibitors are significant due to their role in reducing inflammation with fewer side effects compared to non-selective COX inhibitors.

Methods of Application

The compound is used to create a pharmacophore that is attached via its C-2 position to a benzimidazole scaffold. The synthesis involves multiple steps, including the creation of intermediates and final compounds that are tested for COX-1/COX-2 inhibition.

Results

Several compounds showed selective inhibition of the COX-2 isozyme, with one particular compound exhibiting potent inhibitory activity with an IC50 value of 0.10 μM and a high selectivity index .

Application in Anti-Inflammatory Drug Development

Scientific Field

Pharmacology

Summary of Application

Methyl 2-(4-(methylsulfonyl)phenyl)acetate serves as a key intermediate in the synthesis of compounds with potential anti-inflammatory properties. These compounds are assessed for their ability to inhibit COX enzymes, which are involved in the inflammatory response.

Methods of Application

The compound is reacted with aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with different 2-aminopyridines to produce the final compounds.

Results

The synthesized compounds were evaluated for their COX inhibitory and anti-inflammatory activities, with one derivative showing the highest potency against the COX-2 enzyme with an IC50 of 0.07 μM and a selectivity index of 508.6 .

Application in Antimicrobial Activity

Scientific Field

Microbiology

Summary of Application

Derivatives of Methyl 2-(4-(methylsulfonyl)phenyl)acetate have been designed to possess dual antimicrobial and anti-inflammatory activities, making them multi-target compounds.

Methods of Application

The synthesis of these derivatives involves creating a series of indole compounds that are then tested for their antimicrobial efficacy against various bacterial strains.

Results

One compound was identified as a potent antibacterial candidate against strains of MRSA, E. coli, K. pneumoniae, P. aeruginosa, and A. baumannii, with a safe therapeutic dose .

Application in Drug-Likeness Profiling

Scientific Field

Bioinformatics

Summary of Application

The compound is used in the in silico prediction of physicochemical properties, ADME (absorption, distribution, metabolism, and excretion), and drug-likeness profiles of new chemical entities.

Methods of Application

Computational tools are employed to predict the behavior of compounds synthesized using Methyl 2-(4-(methylsulfonyl)phenyl)acetate in biological systems.

Results

The in silico studies help in identifying compounds with favorable drug-like properties and predicting their behavior in vivo, which is crucial for the early stages of drug development .

Application in Selective Enzyme Inhibition

Scientific Field

Biochemistry

Summary of Application

The compound is a precursor in the synthesis of selective enzyme inhibitors, particularly targeting the COX-2 enzyme, which is implicated in inflammatory processes.

Methods of Application

The compound is incorporated into various molecular scaffolds to create new inhibitors that are tested for their selectivity and potency against COX-2.

Results

Compounds derived from Methyl 2-(4-(methylsulfonyl)phenyl)acetate have shown selective inhibition of COX-2, with some exhibiting significant anti-inflammatory activity without the ulcerogenic liability often associated with COX inhibitors .

Application in Molecular Docking Studies

Scientific Field

Computational Chemistry

Summary of Application

Methyl 2-(4-(methylsulfonyl)phenyl)acetate derivatives are used in molecular docking studies to predict how they interact with the COX-2 enzyme’s active site.

Methods of Application

The derivatives are virtually docked into the COX-2 active site using software like AutoDock Vina to predict binding affinities and interactions.

Results

The docking studies correlate closely with in vitro COX-2 inhibitory activities, providing insights into the molecular basis of enzyme inhibition and guiding the design of new inhibitors .

These applications demonstrate the versatility of Methyl 2-(4-(methylsulfonyl)phenyl)acetate in scientific research, particularly in the development of new therapeutic agents with anti-inflammatory and antimicrobial properties. The compound’s role in drug development is underscored by its involvement in various stages, from initial design to biological evaluation and computational predictions. The results obtained from these studies are promising and contribute to the advancement of medicinal chemistry and pharmacology.

Application in COX-2 Inhibitor Development

Summary of Application

This compound is used in the development of new selective COX-2 inhibitors, which are important for reducing inflammation and pain with fewer gastrointestinal side effects compared to non-selective COX inhibitors.

Methods of Application

The compound is involved in the synthesis of imidazo[1,2-a]pyridin-3-amines, which are evaluated for their COX-2 inhibitory activity. The synthesis includes the reaction of aniline derivatives with α-bromo-4-(methylsulfonyl)acetophenone, followed by condensation with 2-aminopyridines .

Results

One of the synthesized compounds showed high potency against COX-2 with an IC50 of 0.07 µM and a selectivity index of 508.6, indicating strong selective inhibition of the COX-2 enzyme .

Application in Nitric Oxide Donor Integration

Scientific Field

Pharmaceutical Chemistry

Summary of Application

Methyl 2-(4-(methylsulfonyl)phenyl)acetate derivatives are designed to include nitric oxide (NO) donating groups to reduce cardiovascular side effects associated with selective COX-2 inhibitors.

Methods of Application

The synthesis involves attaching NO donor moieties to the compound’s structure, aiming to balance COX-2 inhibition with vasodilatory effects to mitigate cardiovascular risks .

Results

The introduction of NO donor groups in the compound’s derivatives has shown potential in decreasing the cardiovascular side effects of selective COX-2 inhibitors, offering a safer alternative for anti-inflammatory medication .

Application in Prodrug Design

Scientific Field

Drug Design and Development

Summary of Application

The compound serves as a precursor in the design of prodrugs that are intended to be metabolically activated in the body to produce the active drug, enhancing therapeutic efficacy and reducing side effects.

Methods of Application

Prodrug derivatives of Methyl 2-(4-(methylsulfonyl)phenyl)acetate are synthesized and tested for their ability to convert into active drugs within the biological environment.

Results

The prodrug approach using this compound has led to the development of drugs with improved pharmacokinetic profiles and targeted delivery, resulting in enhanced therapeutic outcomes .

Application in Anti-Cancer Research

Scientific Field

Oncology

Summary of Application

Derivatives of Methyl 2-(4-(methylsulfonyl)phenyl)acetate are being investigated for their potential use in cancer treatment, particularly in targeting specific pathways involved in tumor growth and metastasis.

Methods of Application

The compound is used to synthesize molecules that can interfere with cancer cell signaling, proliferation, and survival. These molecules are then subjected to in vitro and in vivo testing to assess their anti-cancer activities.

Results

Preliminary studies have shown that certain derivatives can inhibit cancer cell growth and induce apoptosis, providing a basis for further development as potential anti-cancer agents .

Application in Enzyme Kinetics Studies

Summary of Application

Methyl 2-(4-(methylsulfonyl)phenyl)acetate is used in the study of enzyme kinetics, particularly in understanding the mechanisms of enzyme inhibition and activation.

Methods of Application

The compound is used as an inhibitor in enzyme assays to determine kinetic parameters such as Km and Vmax, and to study the mode of inhibition on target enzymes.

Results

The studies have provided insights into the inhibitory effects of the compound’s derivatives on various enzymes, contributing to the understanding of their biochemical pathways and potential therapeutic applications .

Application in Molecular Modeling and Drug Discovery

Summary of Application

The compound is utilized in molecular modeling studies to predict the interaction of new drug candidates with biological targets, aiding in the drug discovery process.

Methods of Application

Computational techniques such as molecular docking and dynamics simulations are used to model the interactions between the compound’s derivatives and target proteins.

Results

Molecular modeling has helped identify promising drug candidates with high binding affinities and specificity towards target proteins, accelerating the drug discovery pipeline .

特性

IUPAC Name |

methyl 2-(4-methylsulfonylphenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4S/c1-14-10(11)7-8-3-5-9(6-4-8)15(2,12)13/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMUPMCWKYOOBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20586351 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-(methylsulfonyl)phenyl)acetate | |

CAS RN |

300355-18-4 | |

| Record name | Methyl [4-(methanesulfonyl)phenyl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20586351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Methyl-4-[(2S)-pyrrolidin-2-ylmethyl]piperazine](/img/structure/B1611655.png)

![Methyl 4-[(tert-butoxycarbonyl)amino]-5-{[tert-butyl(dimethyl)silyl]oxy}pentanoate](/img/structure/B1611658.png)